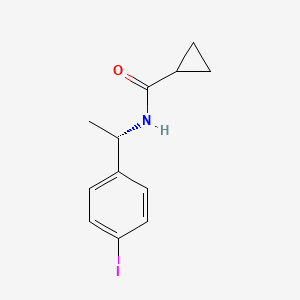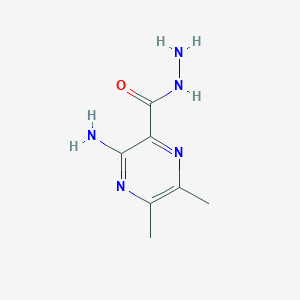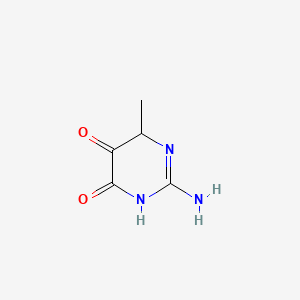![molecular formula C6H5BrN4O B13100505 2-Bromo-7-methyl-1H-imidazo[4,5-d]pyridazin-4(5H)-one](/img/structure/B13100505.png)
2-Bromo-7-methyl-1H-imidazo[4,5-d]pyridazin-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-7-methyl-1H-imidazo[4,5-d]pyridazin-4(5H)-one is a heterocyclic compound that belongs to the imidazo[4,5-d]pyridazinone family. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Vorbereitungsmethoden
The synthesis of 2-Bromo-7-methyl-1H-imidazo[4,5-d]pyridazin-4(5H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under specific reaction conditions. For instance, the reaction of 2-bromo-3-methylpyridazine with formamide under reflux conditions can yield the desired imidazo[4,5-d]pyridazinone structure . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.
Analyse Chemischer Reaktionen
2-Bromo-7-methyl-1H-imidazo[4,5-d]pyridazin-4(5H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles under suitable conditions, leading to a variety of derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dehalogenated products.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include nucleophiles like amines, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-Bromo-7-methyl-1H-imidazo[4,5-d]pyridazin-4(5H)-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a lead compound in drug discovery programs targeting various diseases.
Industry: The compound’s derivatives are used in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-Bromo-7-methyl-1H-imidazo[4,5-d]pyridazin-4(5H)-one involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit kinases involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways depend on the specific biological context and the compound’s derivatives .
Vergleich Mit ähnlichen Verbindungen
2-Bromo-7-methyl-1H-imidazo[4,5-d]pyridazin-4(5H)-one can be compared with other similar compounds such as:
2-Bromo-1H-imidazo[4,5-b]pyridine: Another brominated imidazo compound with different substitution patterns and biological activities.
7-Methyl-1H-imidazo[4,5-d]pyridazin-4(5H)-one: Lacks the bromine atom, leading to different reactivity and applications.
2-Phenyl-1H-imidazo[4,5-b]pyridine: Contains a phenyl group instead of a bromine atom, resulting in distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C6H5BrN4O |
|---|---|
Molekulargewicht |
229.03 g/mol |
IUPAC-Name |
2-bromo-4-methyl-1,6-dihydroimidazo[4,5-d]pyridazin-7-one |
InChI |
InChI=1S/C6H5BrN4O/c1-2-3-4(5(12)11-10-2)9-6(7)8-3/h1H3,(H,8,9)(H,11,12) |
InChI-Schlüssel |
PKSJIJDQHKYRAW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NNC(=O)C2=C1N=C(N2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


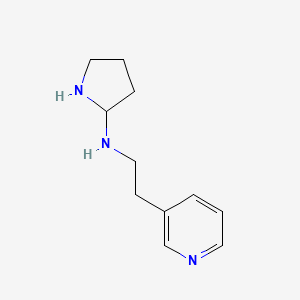

![5-Methyl-[1,2,4]triazolo[4,3-a][1,3,5]triazin-7(1H)-one](/img/structure/B13100442.png)

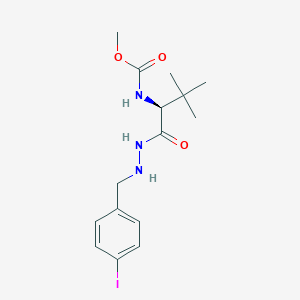

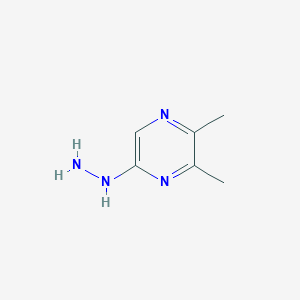
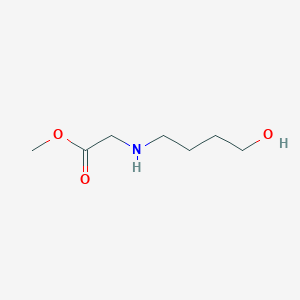
![2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetic acid](/img/structure/B13100475.png)
![N-(tert-Butyl)-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B13100482.png)
